REACTION_CXSMILES
|
[N:1]1([C:10](=[O:12])[CH3:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Br:13]Br>C(O)(=O)C>[Br:13][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[N:1]([C:10](=[O:12])[CH3:11])[CH2:2][CH2:3]2
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Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
N1(CCC2=CC=CC=C12)C(C)=O
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected via filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCN(C2=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 115.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |